![molecular formula C16H20N2O3S2 B2732169 N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide CAS No. 683237-94-7](/img/structure/B2732169.png)
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar benzothiazole derivatives have been synthesized through various methods. For instance, treatment of 1,3-benzothiazol-2 (3 H )-one and its 3-methyl derivative with chlorosulfonic acid afforded the corresponding 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C17H16N2O4S2/c1-19-14-8-7-13 (25 (3,21) 22) 10-15 (14) 24-17 (19) 18-16 (20) 11-5-4-6-12 (9-11) 23-2/h4-10H,1-3H3 .Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives have been synthesized and studied for their chemical properties, including electrophysiological activities and potential as antimicrobial agents. For instance, the synthesis and cardiac electrophysiological activity of related N-substituted imidazolylbenzamides or benzene-sulfonamides have been described, highlighting their potential as class III electrophysiological agents, comparable to sematilide, a selective class III agent undergoing clinical trials (Morgan et al., 1990). Moreover, the solution-phase synthesis of hindered N-methylated tetrapeptides using Bts-protected amino acid chlorides demonstrates efficient coupling and methylation steps, indicating the versatility of related compounds in synthesizing complex peptides (Vedejs & Kongkittingam, 2000).
Biological Evaluation and Antimicrobial Activity
Benzothiazole derivatives, including the compound , have been evaluated for their potent antitumor activities. A study based on a similar benzothiazole compound showed selective cytotoxicity against tumorigenic cell lines, exhibiting excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Furthermore, the antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety has shown promising results, highlighting the utility of these compounds in combating microbial and fungal infections (Darwish et al., 2014).
Anticancer Activity
The synthesis of pro-apoptotic indapamide derivatives as anticancer agents reveals the potential of related compounds, including N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide, in inducing apoptotic activity against cancer cell lines, with one compound showing significant growth inhibition at low concentrations (Yılmaz et al., 2015).
Antimalarial and COVID-19 Applications
A theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs, utilizing computational calculations and molecular docking studies, showcases the versatility of sulfonamide derivatives in addressing global health challenges, including malaria and COVID-19 (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-18-13-9-8-12(23(2,20)21)10-14(13)22-16(18)17-15(19)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASHDINGQHVAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.